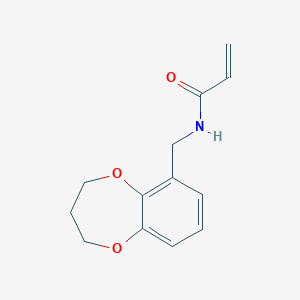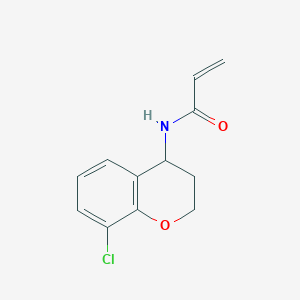
N-(3,4-dihydro-2H-1,5-benzodioxepin-6-ylmethyl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,4-dihydro-2H-1,5-benzodioxepin-6-ylmethyl)prop-2-enamide is a complex organic compound characterized by its unique benzodioxepin structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dihydro-2H-1,5-benzodioxepin-6-ylmethyl)prop-2-enamide typically involves multiple steps. One common method starts with the preparation of the benzodioxepin core, which can be synthesized through the cyclization of 1,2-di(cyanomethoxy)benzene. This intermediate is then subjected to hydrolysis to yield the ketone, 3-oxo-3,4-dihydro-2H-1,5-benzodioxepin .
From this ketone, further reactions such as reductive amination or epoxide formation followed by amine addition can be employed to introduce the desired functional groups . The final step involves the formation of the prop-2-enamide moiety, typically through an amidation reaction under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents to streamline the process.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dihydro-2H-1,5-benzodioxepin-6-ylmethyl)prop-2-enamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert ketones or other oxidized forms back to alcohols or amines.
Substitution: Nucleophilic substitution reactions can be employed to replace certain functional groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents such as lithium aluminum hydride or sodium borohydride for reduction . Substitution reactions often require nucleophiles like amines or thiols, and may be carried out under basic or acidic conditions depending on the specific reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or aldehydes, while reduction could produce alcohols or amines. Substitution reactions typically result in the formation of new carbon-nitrogen or carbon-sulfur bonds.
Scientific Research Applications
N-(3,4-dihydro-2H-1,5-benzodioxepin-6-ylmethyl)prop-2-enamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and kinetics.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which N-(3,4-dihydro-2H-1,5-benzodioxepin-6-ylmethyl)prop-2-enamide exerts its effects is primarily through its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels, depending on the context of its use. The compound’s benzodioxepin structure allows it to fit into binding sites on these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzodioxepin derivatives, such as:
- 3,4-dihydro-2H-1,5-benzodioxepin
- 3-substituted-aminomethyl-3-hydroxy-3,4-dihydro-2H-1,5-benzodioxepins
Uniqueness
What sets N-(3,4-dihydro-2H-1,5-benzodioxepin-6-ylmethyl)prop-2-enamide apart from these similar compounds is its specific functional groups and the resulting pharmacological profile. The presence of the prop-2-enamide moiety, for example, may confer unique binding properties and biological activities that are not observed in other benzodioxepin derivatives .
Properties
IUPAC Name |
N-(3,4-dihydro-2H-1,5-benzodioxepin-6-ylmethyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c1-2-12(15)14-9-10-5-3-6-11-13(10)17-8-4-7-16-11/h2-3,5-6H,1,4,7-9H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXPRHSCCQDXLGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCC1=C2C(=CC=C1)OCCCO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(5-fluoropyridin-2-yl)methyl]-2-phenylpropan-2-amine](/img/structure/B6970377.png)
![N-[3-(thiomorpholin-4-ylmethyl)phenyl]prop-2-enamide](/img/structure/B6970385.png)
![N-(2-ethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-8-yl)-6-methoxy-2,3-dihydro-1H-indene-1-carboxamide](/img/structure/B6970388.png)
![4-[[2-[3-(2-Oxopyrrolidin-1-yl)phenyl]acetyl]amino]oxane-4-carboxamide](/img/structure/B6970414.png)
![N-[1-(1-methylpyrazol-4-yl)-2-oxopyrrolidin-3-yl]prop-2-enamide](/img/structure/B6970420.png)
![1-[4-(2-Bicyclo[2.2.1]heptanyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B6970422.png)
![N-[2-(1-benzofuran-2-yl)ethyl]prop-2-enamide](/img/structure/B6970434.png)
![1-[(4-Bromophenyl)methyl]-4-[1-(1-methyltetrazol-5-yl)ethyl]piperazine](/img/structure/B6970436.png)
![1-[2-(4-ethylpiperazin-1-yl)-5-fluorophenyl]-N-[1-(1-methyltetrazol-5-yl)ethyl]ethanamine](/img/structure/B6970438.png)
![1-[2-[4-(2,5-Dimethyl-1,3-thiazole-4-carbonyl)piperazin-1-yl]ethyl]pyridin-2-one](/img/structure/B6970444.png)
![3-(4-Methylpyrazol-1-yl)-1-[4-(1-methylpyrazol-4-yl)piperazin-1-yl]propan-1-one](/img/structure/B6970456.png)
![1-[4-(3-Chloropyridin-4-yl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B6970458.png)
![[1-[[4-(2-Pyrrolidin-1-ylethoxy)phenyl]methyl]piperidin-3-yl]methanamine;trihydrochloride](/img/structure/B6970462.png)
